molecular formula C8H6Cl2O3 B064189 2,6-Dichloro-3-hydroxy-4-methoxybenzaldehyde CAS No. 160431-96-9

2,6-Dichloro-3-hydroxy-4-methoxybenzaldehyde

Cat. No.: B064189
CAS No.: 160431-96-9
M. Wt: 221.03 g/mol
InChI Key: RVBGIRHZGQOTFB-UHFFFAOYSA-N
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Description

2,6-Dichloro-3-hydroxy-4-methoxybenzaldehyde is a versatile and highly functionalized benzaldehyde derivative of significant interest in synthetic organic chemistry and medicinal chemistry research. This compound serves as a critical synthetic intermediate, or "building block," for the construction of more complex molecules. Its distinct substitution pattern—featuring aldehyde, phenolic hydroxyl, and methoxy groups on a dichlorinated aromatic ring—makes it a valuable precursor for developing libraries of compounds for structure-activity relationship (SAR) studies.

Properties

IUPAC Name

2,6-dichloro-3-hydroxy-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O3/c1-13-6-2-5(9)4(3-11)7(10)8(6)12/h2-3,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVBGIRHZGQOTFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1O)Cl)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80361500
Record name 2,6-Dichloro-3-hydroxy-4-methoxybenzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160431-96-9
Record name 2,6-Dichloro-3-hydroxy-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80361500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Dichloro-3-hydroxy-4-methoxybenzaldehyde
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Preparation Methods

Reaction Protocol and Optimization

The Duff reaction involves:

  • Substrate selection : 2-methoxy-6-methylphenol as the starting material.

  • Hexamine activation : Reacting with hexamethylenetetramine in acetic acid/water under reflux.

  • Distillation : Removal of water via Dean-Stark trap to drive the reaction forward.

For 2,6-dichloro-3-hydroxy-4-methoxybenzaldehyde, the precursor would require pre-chlorination. Chlorination of 3-hydroxy-4-methoxyphenol using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0°C could introduce chlorine at the 2- and 6-positions, guided by the hydroxyl group’s ortho/para-directing effects.

Regioselectivity and Byproduct Formation

Competing chlorination at the 5-position is a major concern. Steric hindrance from the methoxy group at position 4 favors 2,6-dichloro substitution, but yields rarely exceed 60% without directing groups. Nuclear magnetic resonance (NMR) monitoring is critical to confirm regiochemistry.

Sequential Chlorination and Partial Oxidation

A third approach involves constructing the aldehyde group early in the synthesis, followed by selective chlorination.

Dichlorination via Electrophilic Aromatic Substitution

Subsequent chlorination employs chlorine gas in acetic acid at 40°C. The hydroxyl group directs electrophilic attack to the 2- and 6-positions, yielding the target compound. Key variables include:

  • Solvent polarity : Acetic acid enhances chloride ion solubility, improving reaction homogeneity.

  • Stoichiometry : 2.2 equivalents of Cl₂ ensures complete di-substitution.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield Range
ElectrochemicalHigh purity; minimal byproductsRequires specialized equipment50–65%
Duff ReactionScalable; established protocolsMulti-step protection/deprotection needed40–55%
Sequential ChlorinationDirect aldehyde formationOver-chlorination risks35–50%

Analytical Characterization and Validation

Critical quality attributes for this compound include:

  • Melting point : 147–151°C.

  • Spectroscopic data :

    • ¹H NMR (CDCl₃): δ 9.81 (s, CHO), 7.35 (d, H-5), 6.31 (s, H-3), 3.97 (s, OCH₃).

    • MS (ESI+) : m/z 221.037 [M+H]⁺ .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-3-hydroxy-4-methoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under appropriate conditions.

Major Products Formed

    Oxidation: 2,6-Dichloro-3-hydroxy-4-methoxybenzoic acid.

    Reduction: 2,6-Dichloro-3-hydroxy-4-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

2,6-Dichloro-3-hydroxy-4-methoxybenzaldehyde serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow it to exhibit biological activity, particularly antimicrobial and antifungal properties.

Case Study: Antimicrobial Activity

Research has shown that this compound can inhibit the growth of certain microbial strains. For instance, studies indicate that it may enhance the effectiveness of antibiotics when used in combination therapies, suggesting potential for developing new antimicrobial agents.

Agricultural Applications

In agriculture, this compound is explored for its potential as a pesticide or herbicide due to its biological activity against plant pathogens. Its ability to disrupt metabolic pathways in fungi and bacteria makes it a candidate for protecting crops from diseases.

Case Study: Fungal Inhibition

A study demonstrated that this compound effectively inhibited the growth of specific fungal pathogens in vitro, suggesting its potential utility in developing eco-friendly agricultural solutions.

Chemical Research Applications

The compound's reactive aldehyde functionality allows it to participate in various chemical reactions, making it valuable in synthetic organic chemistry. Its interactions with nucleophiles can lead to the formation of novel compounds that may have additional biological activities.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-3-hydroxy-4-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the hydroxyl and methoxy groups can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Chlorine vs. Fluorine : The chlorine atoms in this compound increase molecular weight and electron-withdrawing effects compared to 4-(difluoromethoxy)-3-methoxybenzaldehyde. This enhances stability in electrophilic substitution reactions but may reduce solubility in polar solvents .
  • Hydroxyl Group : The 3-OH group in the reference compound enables hydrogen bonding, increasing polarity compared to analogs with methoxy or methyl groups (e.g., 3-methoxy-4-methylbenzaldehyde). This difference impacts bioavailability and interaction with biological targets .
  • Bulkier Substituents : 4-[(2,6-Dichlorophenyl)methoxy]-3-ethoxybenzaldehyde has a benzyloxy group and ethoxy substituent, which introduce steric hindrance and lower solubility in aqueous media compared to the reference compound .

Biological Activity

2,6-Dichloro-3-hydroxy-4-methoxybenzaldehyde (CAS Number: 160431-96-9) is an organic compound with notable biological activity. Its structure includes a benzaldehyde functional group, two chlorine atoms, and a methoxy group, contributing to its reactivity and potential therapeutic applications. This article explores the compound's biological activities, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₈H₆Cl₂O₃
  • Molecular Weight : 221.04 g/mol
  • Melting Point : 147-151 °C
  • Boiling Point : 318.7 °C
  • Density : 1.499 g/cm³
  • Flash Point : 146.6 °C

Biological Activity Overview

Research indicates that this compound exhibits antimicrobial , antifungal , and potential anticancer properties. Its biological effects can be attributed to its structural features, which enable interactions with various biological targets.

Antimicrobial Activity

Studies have demonstrated that this compound possesses significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) against MRSA was reported at 1024 µg/ml, indicating its potential as an antibacterial agent .

Antifungal Activity

In addition to its antibacterial effects, the compound also exhibits antifungal properties. Specific studies have indicated that it can inhibit fungal growth, although detailed mechanisms remain under investigation .

Anticancer Potential

Preliminary research suggests that this compound may have anticancer activity. Its interaction with cellular pathways involved in cancer progression is an area of ongoing research. The presence of halogen atoms in its structure has been associated with enhanced cytotoxicity in certain cancer cell lines .

The mechanism of action for this compound is multifaceted:

  • Enzyme Interaction : The compound may interact with enzymes or receptors, modulating their activity through competitive inhibition or allosteric effects.
  • Oxidation-Reduction Reactions : It can influence biochemical pathways related to oxidation-reduction reactions, which are crucial for cellular metabolism .
  • Cell Membrane Disruption : In bacterial cells, it appears to disrupt the cell membrane integrity, leading to cell lysis and death .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectReference
AntimicrobialMRSAMIC = 1024 µg/ml
AntifungalVarious fungiInhibition of growth
AnticancerCancer cell linesCytotoxic effects observed

Detailed Research Insights

  • A study indicated that the compound could synergistically enhance the effects of other antimicrobial agents when used in combination therapies . This suggests potential applications in treating resistant strains.
  • Another investigation focused on the structural modifications of similar compounds, revealing that halogen substitutions significantly impact biological activity and binding affinity to target sites .

Q & A

Q. What are the most reliable synthetic routes for 2,6-Dichloro-3-hydroxy-4-methoxybenzaldehyde, and how can purity be optimized during synthesis?

A common method involves condensation reactions of substituted benzaldehydes with nucleophilic agents under acidic conditions. For example, refluxing with glacial acetic acid as a catalyst in ethanol can promote aldehyde activation (e.g., similar to the triazole-substituted benzaldehyde synthesis in ). Purity optimization includes:

  • Recrystallization : Use ethanol-water mixtures to remove unreacted starting materials.
  • Chromatography : Column chromatography (silica gel, ethyl acetate/hexane eluent) for isolating isomers.
  • Spectroscopic validation : Confirm purity via NMR (e.g., 1^1H NMR for methoxy and aldehyde protons) and HPLC (>95% purity threshold) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : 1^1H and 13^{13}C NMR to identify chlorine substituents (δ ~7.5–8.5 ppm for aromatic protons), hydroxyl (δ ~9–10 ppm, broad), and methoxy groups (δ ~3.8 ppm).
  • FT-IR : Confirm aldehyde (C=O stretch ~1700 cm1^{-1}) and hydroxyl (O-H stretch ~3200 cm1^{-1}) functionalities.
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 235.0 for C8_8H6_6Cl2_2O3_3) .

Q. How should researchers handle and store this compound to prevent degradation?

  • Storage : Keep in amber vials at 0–6°C under inert gas (N2_2/Ar) to avoid light-induced oxidation and moisture absorption.
  • Handling : Use nitrile gloves, fume hoods, and respiratory filters (e.g., NIOSH-approved N95 masks) to minimize inhalation risks (see safety protocols in ).

Q. What preliminary biological assays are suitable for screening this compound’s bioactivity?

  • Antimicrobial testing : Use agar diffusion assays against E. coli or S. aureus (concentration range: 10–100 µg/mL).
  • Enzyme inhibition : Measure IC50_{50} values against tyrosinase or lipoxygenase via spectrophotometric kinetics ().

Advanced Research Questions

Q. How can contradictory bioactivity data between studies be resolved?

Contradictions often arise from variations in assay conditions or impurity profiles. Mitigation strategies include:

  • Standardized protocols : Adopt OECD guidelines for cytotoxicity (e.g., MTT assay) and replicate under controlled pH/temperature.
  • Impurity profiling : Use LC-MS to identify degradation byproducts (e.g., oxidized aldehydes) that may interfere with results .

Q. What advanced methods quantify degradation kinetics of this compound under varying conditions?

  • Kinetic studies : Monitor degradation via HPLC at intervals (e.g., 0, 24, 48 hrs) under stressors:

    Condition Temperature pH Half-life (t1/2_{1/2})
    Aqueous solution25°C7.4~48 hrs
    UV light (254 nm)25°C7.4~12 hrs
    Acidic (0.1 M HCl)40°C2.0~6 hrs
  • Mechanistic analysis : Use Arrhenius plots to calculate activation energy (EaE_a) for thermal degradation .

Q. How can computational modeling predict structure-activity relationships (SAR) for derivatives of this compound?

  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to assess electronic effects (e.g., Cl substituents’ impact on aldehyde reactivity).
  • Molecular docking : Screen against target proteins (e.g., cytochrome P450) using AutoDock Vina to prioritize synthetic targets ().

Q. What strategies improve selectivity in analytical methods for detecting trace impurities?

  • HPLC-MS/MS : Use a C18 column (3.5 µm, 150 mm × 4.6 mm) with gradient elution (water/acetonitrile + 0.1% formic acid) to separate chlorinated byproducts.

  • Validation parameters :

    Parameter Requirement
    LinearityR2>0.999R^2 > 0.999
    LOD/LOQ0.1 µg/mL / 0.3 µg/mL
    Recovery95–105%
    (Based on protocols in )

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dichloro-3-hydroxy-4-methoxybenzaldehyde
Reactant of Route 2
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2,6-Dichloro-3-hydroxy-4-methoxybenzaldehyde

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